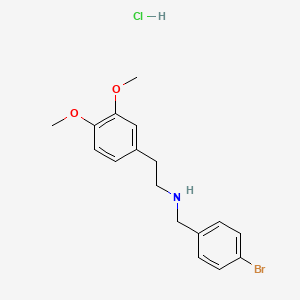
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number 133344-82-8 . It has a linear formula of C17 H20 Br N O2 . Cl H . The molecular weight of this compound is 386.7 g/mol.
Molecular Structure Analysis
The molecular structure of N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride consists of a bromobenzyl group attached to a dimethoxyphenyl ethanamine group . The molecular formula is C17H21BrClNO2.Applications De Recherche Scientifique
Overview of Studies
Several studies have explored the properties and effects of substances structurally related to N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, providing insights into their potential applications and risks. These substances, often referred to as NBOMe compounds, are potent serotonin-receptor agonists with hallucinogenic properties. It's important to note that while these studies contribute to the scientific understanding of such compounds, they also highlight significant concerns regarding their safety.
Locomotor and Discriminative Stimulus Effects
The study by Gatch et al. (2017) investigated the locomotor and discriminative stimulus effects of four novel hallucinogens in rodents, including NBOMe compounds. The research demonstrated the varying effects of these substances on locomotor activity and their ability to substitute for prototypical hallucinogens in trained rats. The findings suggest that while these compounds have hallucinogenic properties, they also pose significant risks due to their severe toxicities and potential for abuse (Gatch et al., 2017).
Regulatory Actions
The Drug Enforcement Administration has taken regulatory actions against specific synthetic phenethylamines, including NBOMe compounds. These actions involve placing these substances into Schedule I of the Controlled Substances Act, highlighting the recognition of their potential for abuse and the lack of accepted medical use (Federal Register, 2016).
Metabolic Characterization
Studies have also focused on understanding the metabolism and elimination properties of these compounds. For instance, a study by Kim et al. (2019) investigated the metabolism of 25B-NBF, a compound closely related to NBOMe, revealing extensive metabolism into multiple metabolites. This information is crucial for developing methods to screen for the abuse of such substances (Kim et al., 2019).
Analysis of Derivatives on Blotter Paper
Analytical studies, like the one by Poklis et al. (2015), have examined the presence of NBOMe derivatives on blotter papers, a common medium for distributing these drugs. The research highlights the challenges in identifying and quantifying these substances due to their potency and the variety of derivatives in circulation (Poklis et al., 2015).
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride . The MSDS will provide comprehensive information about the potential hazards of this compound, as well as recommended handling and storage procedures.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXELSUUWVZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
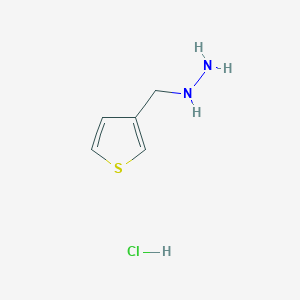
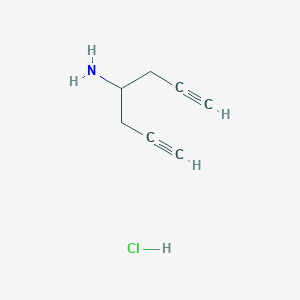
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
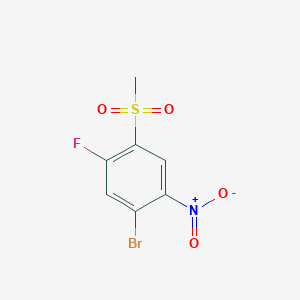
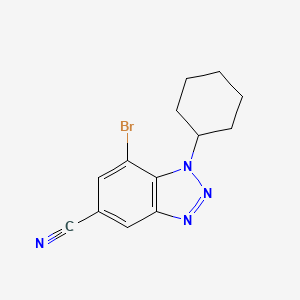
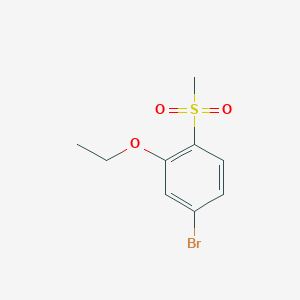
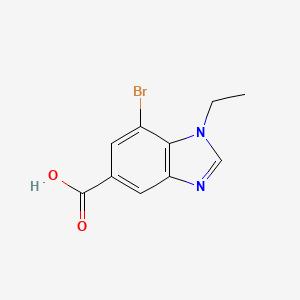
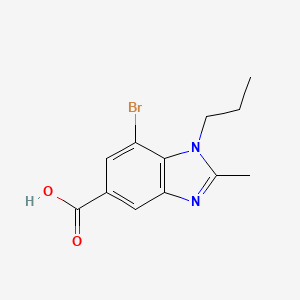
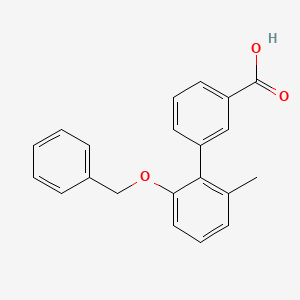

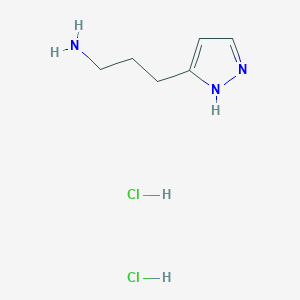
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)